molecular formula C3H3F3 B3067277 1,3,3-Trifluoroprop-1-ene CAS No. 91419-93-1

1,3,3-Trifluoroprop-1-ene

Cat. No.: B3067277
CAS No.: 91419-93-1
M. Wt: 96.05 g/mol
InChI Key: FFTOUVYEKNGDCM-UHFFFAOYSA-N
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Description

1,3,3-Trifluoroprop-1-ene is an organofluorine compound with the molecular formula C3H3F3. It is a colorless gas that is used in various industrial applications due to its unique chemical properties. The presence of three fluorine atoms in the molecule imparts significant chemical stability and reactivity, making it a valuable compound in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,3-Trifluoroprop-1-ene can be synthesized through several methods. One common method involves the dehydrohalogenation of 1,1,1,3,3-pentachloropropane using a strong base such as sodium hydroxide . Another method includes the reaction of (E)-1,2-dichloro-3,3,3-trifluoroprop-1-ene with phenols to produce β‑trifluoromethyl vinyl ethers and diethers .

Industrial Production Methods: Industrial production of this compound often involves the use of transition-metal-catalyzed reactions. For example, a nickel-catalyzed alkylation or arylation of 1-chloro-3,3,3-trifluoroprop-1-ene with alkyl or aryl zinc reagents is a common industrial method . This process is favored due to its high efficiency and broad substrate scope.

Scientific Research Applications

1,3,3-Trifluoroprop-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,3-trifluoroprop-1-ene involves its ability to participate in radical reactions. For example, the addition of perfluoroalkyl radicals to the double bond of this compound is regioselective, leading to the formation of specific isomers . This regioselectivity is crucial for the synthesis of desired products in various chemical reactions.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high chemical stability and reactivity, which is attributed to the presence of three fluorine atoms. This makes it a valuable compound for the synthesis of highly fluorinated monomers and other specialized chemicals .

Properties

IUPAC Name

1,3,3-trifluoroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3/c4-2-1-3(5)6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTOUVYEKNGDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CF)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388482
Record name 1,3,3-Trifluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91419-93-1
Record name 1,3,3-Trifluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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